5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde

Catalog No.
S13958554
CAS No.
M.F
C7H3BrF2O2
M. Wt
237.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde

Product Name

5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde

IUPAC Name

5-bromo-2,3-difluoro-4-hydroxybenzaldehyde

Molecular Formula

C7H3BrF2O2

Molecular Weight

237.00 g/mol

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-3(2-11)5(9)6(10)7(4)12/h1-2,12H

InChI Key

UHZJKFJIZMKEHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)F)F)C=O

5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is an organic compound characterized by its unique structural features, which include a bromine atom and two fluorine atoms attached to a hydroxybenzaldehyde framework. The molecular formula for this compound is C7H4BrF2O2C_7H_4BrF_2O_2, and it possesses a molecular weight of approximately 233.01 g/mol. The presence of both halogen substituents and a hydroxyl group on the benzene ring contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
  • Reduction: The aldehyde group can be reduced to yield primary alcohols.
  • Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles, allowing for the introduction of diverse functional groups under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

The biological activity of 5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde has been explored in various studies, indicating potential applications in pharmacology. Compounds with similar structures have shown activity against a range of pathogens and cancer cell lines. For example, related compounds have been implicated in anti-infection mechanisms and apoptosis induction in tumor cells. The specific biological pathways influenced by this compound may involve interactions with key cellular receptors and enzymes, although detailed studies are required to elucidate these mechanisms.

  • Bromination: Bromine is introduced to the aromatic ring under controlled conditions.
  • Fluorination: Fluorine is added, often using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
  • Purification: The crude product is purified using techniques such as column chromatography to isolate the desired compound.

These methods ensure high yield and purity while allowing for the selective introduction of functional groups.

5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde has several potential applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Materials Science: Its unique properties make it suitable for developing novel materials with specific optical or electronic characteristics.
  • Agricultural Chemicals: Similar compounds have been used as pesticides or herbicides due to their biological activity against pests.

Interaction studies involving 5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde focus on its reactivity with biological targets such as enzymes and receptors. These studies are crucial for understanding its potential therapeutic effects and toxicity profiles. Research has shown that compounds with similar structures can interact with various protein targets involved in signaling pathways related to cancer and inflammation.

Several compounds share structural similarities with 5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-hydroxybenzaldehydeC7H6BrOC_7H_6BrOLacks fluorine substituents
2,5-Difluoro-4-hydroxybenzaldehydeC7H4F2O2C_7H_4F_2O_2Contains difluorination
3,5-Dibromo-4-hydroxybenzaldehydeC7H4Br2O2C_7H_4Br_2O_2Contains two bromine substituents
5-Fluoro-2-hydroxybenzaldehydeC7H5FOC_7H_5FOOnly one fluorine atom

The uniqueness of 5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde lies in its combination of both bromine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological properties compared to these similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

235.92845 g/mol

Monoisotopic Mass

235.92845 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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